molecular formula C9H10ClF3N2 B13055259 (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13055259
M. Wt: 238.64 g/mol
InChI Key: MPKKCCGOJLRIBA-QMMMGPOBSA-N
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Description

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound with a unique structure that includes a chloro and trifluoromethyl group attached to a phenyl ring, and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require specific catalysts and reagents to ensure the correct placement of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a form suitable for further use in various applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

(1R)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1

InChI Key

MPKKCCGOJLRIBA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N

Origin of Product

United States

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